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Compound of Interest

Compound Name: 6-Formylnicotinonitrile

Cat. No.: B112262 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
6-Formylnicotinonitrile, also known as 6-formylpyridine-3-carbonitrile, is a heterocyclic

organic compound with the chemical formula C₇H₄N₂O.[1] Its structure, featuring a pyridine ring

substituted with both a formyl (aldehyde) and a cyano (nitrile) group, makes it a valuable

building block in medicinal chemistry and materials science. The precise physical and chemical

properties of this compound are crucial for its application in synthesis, purification, and

formulation. This guide provides a detailed overview of the core physical properties of 6-
Formylnicotinonitrile, along with standardized experimental protocols for their determination

and a plausible synthetic workflow.

Core Physical Properties
A summary of the key physical properties of 6-Formylnicotinonitrile is presented in the table

below. It is important to note that while some properties are readily available from chemical

suppliers and databases, others, such as a definitive melting and boiling point, are not

consistently reported in publicly available literature. The provided data represents the most

commonly cited information.
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Property Value Source

CAS Number 206201-64-1 [1]

Molecular Formula C₇H₄N₂O [1]

Molecular Weight 132.12 g/mol [1]

Physical Form Solid

Storage Temperature 2-8°C in an inert atmosphere

Melting Point Data not consistently available

Boiling Point Data not consistently available

Solubility Data not consistently available

Experimental Protocols for Physical Property
Determination
Detailed and standardized experimental procedures are essential for obtaining reliable and

reproducible data. The following sections outline the methodologies for determining the key

physical properties of solid organic compounds like 6-Formylnicotinonitrile.

Determination of Melting Point
The melting point of a crystalline solid is a critical indicator of its purity. For a pure substance,

the melting point is a sharp, well-defined temperature, whereas impurities will typically broaden

the melting range and depress the melting point.

Methodology:

Sample Preparation: A small amount of the dry, powdered 6-Formylnicotinonitrile is packed

into a capillary tube, sealed at one end, to a height of 2-3 mm.

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a

calibrated thermometer or an integrated digital temperature sensor.
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Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to

approximate the melting point, followed by a slower, more precise heating rate (1-2 °C per

minute) as the expected melting point is approached.

Observation: The temperature at which the first drop of liquid appears (the beginning of

melting) and the temperature at which the last solid crystal disappears (the completion of

melting) are recorded. This range represents the melting point of the substance.

Determination of Boiling Point
While 6-Formylnicotinonitrile is a solid at room temperature, its boiling point at a given

pressure is a fundamental physical constant. For non-volatile solids, boiling point determination

often requires specialized equipment to handle higher temperatures and prevent

decomposition.

Methodology (for a sublimable or high-melting solid):

Apparatus: A small-scale distillation apparatus or a Thiele tube can be adapted for boiling

point determination of small quantities.

Procedure: A small amount of the sample is placed in a small test tube along with a sealed

capillary tube (open end down) to act as a nucleation point for boiling. The test tube is

heated in a controlled manner using a heating bath.

Observation: The temperature is slowly increased until a steady stream of bubbles emerges

from the capillary tube. The heat is then removed, and the temperature at which the liquid

just begins to enter the capillary tube is recorded as the boiling point.

Determination of Solubility
Understanding the solubility of 6-Formylnicotinonitrile in various solvents is crucial for its use

in reactions, purification (e.g., recrystallization), and formulation.

Methodology (Qualitative):

Sample Preparation: A small, measured amount of 6-Formylnicotinonitrile (e.g., 10 mg) is

placed in a series of test tubes.
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Solvent Addition: A measured volume of a selected solvent (e.g., 1 mL of water, ethanol,

acetone, dichloromethane, etc.) is added to each test tube.

Observation: The mixture is agitated or sonicated to facilitate dissolution. The solubility is

observed and categorized as soluble, partially soluble, or insoluble at a given temperature

(typically room temperature).

Methodology (Quantitative):

Saturated Solution Preparation: An excess of 6-Formylnicotinonitrile is added to a known

volume of the solvent in a sealed container.

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to

ensure that equilibrium is reached and a saturated solution is formed.

Analysis: A known volume of the clear, saturated supernatant is carefully removed and the

solvent is evaporated to dryness. The mass of the remaining solid is determined, from which

the solubility can be calculated in terms of g/100 mL or mol/L.

Spectroscopic Characterization
While specific spectra for 6-Formylnicotinonitrile are not readily available in public databases,

its structure allows for the prediction of key spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region

(typically 7.0-9.0 ppm) corresponding to the protons on the pyridine ring. The aldehyde

proton should appear as a distinct singlet further downfield (typically 9.5-10.5 ppm).

¹³C NMR: The carbon NMR spectrum will show signals for the six aromatic carbons, with the

carbon of the nitrile group appearing in the 115-125 ppm range and the carbonyl carbon of

the aldehyde appearing significantly downfield (typically 190-200 ppm).

Infrared (IR) Spectroscopy
The IR spectrum will provide valuable information about the functional groups present:
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C≡N Stretch: A sharp, medium-intensity absorption band is expected in the region of 2220-

2260 cm⁻¹ for the nitrile group.

C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group

should be observed around 1690-1740 cm⁻¹.

C-H Stretch (Aromatic and Aldehydic): Aromatic C-H stretching vibrations typically appear

above 3000 cm⁻¹, while the aldehydic C-H stretch often shows one or two weaker bands in

the 2700-2850 cm⁻¹ region.

C=C and C=N Stretch (Aromatic Ring): Multiple bands of varying intensity are expected in

the 1400-1600 cm⁻¹ region due to the vibrations of the pyridine ring.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.

Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak

corresponding to the molecular weight of 6-Formylnicotinonitrile (m/z = 132).

Fragmentation: Common fragmentation patterns may include the loss of the formyl group (M-

29) or the cyano group (M-26).

Plausible Synthetic Workflow
While a specific, detailed experimental protocol for the synthesis of 6-Formylnicotinonitrile is

not readily available in the searched literature, a plausible synthetic route can be

conceptualized based on established organic chemistry reactions. A common strategy would

involve the oxidation of a precursor alcohol.
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Starting Material Oxidation Reaction

Final Product

6-(Hydroxymethyl)nicotinonitrile

Oxidizing Agent
(e.g., PCC, MnO2)

Reacts with

6-Formylnicotinonitrile

Yields

Solvent
(e.g., Dichloromethane)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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